1-(3,4-diethoxybenzoyl)-4-(4-fluorobenzenesulfonyl)piperidine
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Overview
Description
1-(3,4-diethoxybenzoyl)-4-(4-fluorobenzenesulfonyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-diethoxybenzoyl)-4-(4-fluorobenzenesulfonyl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions.
Attachment of the Diethoxyphenyl Group: The diethoxyphenyl group is attached through electrophilic aromatic substitution reactions.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under specific reaction conditions, such as using a coupling reagent like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenyl groups.
Reduction: Reduction reactions can occur at the carbonyl group or the sulfonyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 1-(3,4-diethoxybenzoyl)-4-(4-fluorobenzenesulfonyl)piperidine can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
Biologically, this compound could be investigated for its potential as a pharmaceutical agent. Piperidine derivatives are known for their activity on the central nervous system, and this compound might exhibit similar properties.
Medicine
In medicine, the compound could be explored for its therapeutic potential in treating neurological disorders, given the known activity of piperidine derivatives.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-diethoxybenzoyl)-4-(4-fluorobenzenesulfonyl)piperidine would depend on its specific biological target. Generally, piperidine derivatives interact with neurotransmitter receptors or enzymes in the central nervous system, modulating their activity. The fluorophenyl and diethoxyphenyl groups might enhance the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dimethoxyphenyl)(4-((4-chlorophenyl)sulfonyl)piperidin-1-yl)methanone
- (3,4-Diethoxyphenyl)(4-((4-bromophenyl)sulfonyl)piperidin-1-yl)methanone
Uniqueness
Compared to similar compounds, 1-(3,4-diethoxybenzoyl)-4-(4-fluorobenzenesulfonyl)piperidine may exhibit unique properties due to the presence of the fluorine atom, which can influence the compound’s electronic properties and biological activity. The diethoxy groups might also affect the compound’s solubility and pharmacokinetic profile.
Properties
IUPAC Name |
(3,4-diethoxyphenyl)-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO5S/c1-3-28-20-10-5-16(15-21(20)29-4-2)22(25)24-13-11-19(12-14-24)30(26,27)18-8-6-17(23)7-9-18/h5-10,15,19H,3-4,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMSEYVXXPGLCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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